An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2,2,4-trimethylpentane
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2,2,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,2,4-trimethylpentane, a chlorinated derivative of isooctane, is a chemical compound of interest in synthetic organic chemistry. Its branched structure and the presence of a primary chloride impart specific reactivity and physical characteristics that are valuable for various applications, including as an alkylating agent and in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-2,2,4-trimethylpentane, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Chemical and Physical Properties
The properties of 1-Chloro-2,2,4-trimethylpentane are summarized in the tables below. Data has been compiled from various sources to provide a thorough reference.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | --INVALID-LINK-- |
| Molecular Weight | 148.67 g/mol | --INVALID-LINK-- |
| CAS Number | 2371-06-4 | --INVALID-LINK-- |
| IUPAC Name | 1-chloro-2,2,4-trimethylpentane | --INVALID-LINK-- |
| Appearance | Colorless liquid (expected) | Inferred from analogous compounds |
| Boiling Point | Not precisely determined, estimated to be around 150-160 °C | Inferred from structural similarity to other chlorinated alkanes |
| Density | Not experimentally determined | - |
| Solubility | Insoluble in water; Soluble in organic solvents | Inferred from structure |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 3.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Exact Mass | 148.101878 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 148.101878 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 1-Chloro-2,2,4-trimethylpentane via Free-Radical Chlorination
The synthesis of 1-Chloro-2,2,4-trimethylpentane can be achieved through the free-radical chlorination of 2,2,4-trimethylpentane (B7799088) (isooctane). This method typically yields a mixture of monochlorinated isomers, from which the desired product can be separated. The following protocol is a generalized procedure based on established methods for the chlorination of alkanes.
Materials:
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2,2,4-Trimethylpentane (isooctane)
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Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
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Azo-bis-isobutyronitrile (AIBN) or UV lamp
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Anhydrous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Dichloromethane (CH₂Cl₂)
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Hexane
Equipment:
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle or UV lamp
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Separatory funnel
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Rotary evaporator
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Fractional distillation apparatus or preparative gas chromatograph
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, place 2,2,4-trimethylpentane. If using a chemical initiator, add a catalytic amount of AIBN.
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Initiation: If using UV light, position the lamp to irradiate the flask. If using a chemical initiator, gently heat the mixture to the decomposition temperature of AIBN (around 65-85 °C).
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Chlorination: Slowly add sulfuryl chloride or bubble chlorine gas through the reaction mixture with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition of the chlorinating agent.
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Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material.
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Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully wash the mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and any remaining starting material using a rotary evaporator.
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Purification: The resulting mixture of chlorinated isomers can be separated by fractional distillation under reduced pressure or by preparative gas chromatography to isolate 1-Chloro-2,2,4-trimethylpentane.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of 1-Chloro-2,2,4-trimethylpentane can be confirmed using GC-MS.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer.
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Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).
GC Conditions (suggested):
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Injector Temperature: 250 °C
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Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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Injection Mode: Split.
MS Conditions (suggested):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-300.
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Scan Speed: Normal.
The resulting mass spectrum should be compared with reference spectra for confirmation of the structure.
Synthetic Pathway Visualization
The free-radical chlorination of 2,2,4-trimethylpentane leads to the formation of several monochlorinated isomers due to the presence of different types of hydrogen atoms (primary, secondary, and tertiary). The following diagram illustrates this reaction pathway.
Caption: Free-radical chlorination of 2,2,4-trimethylpentane yields a mixture of isomers.
Reactivity and Potential Applications
1-Chloro-2,2,4-trimethylpentane, as a primary alkyl halide with significant steric hindrance around the alpha and beta carbons, exhibits characteristic reactivity.
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Nucleophilic Substitution: It can undergo Sₙ2 reactions with strong, unhindered nucleophiles. However, the bulky neopentyl-like structure slows down the reaction rate compared to less hindered primary alkyl halides. Sₙ1 reactions are unlikely due to the instability of the corresponding primary carbocation.
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Elimination Reactions: Under strongly basic conditions, E2 elimination can occur to form 2,2,4-trimethyl-1-pentene.
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Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, which is a valuable intermediate for forming carbon-carbon bonds.
The unique structural features of 1-Chloro-2,2,4-trimethylpentane make it a useful building block in the synthesis of compounds where a bulky, branched alkyl group is desired. In drug development, such moieties can be incorporated to enhance lipophilicity or to probe steric interactions within a biological target.
Safety Information
1-Chloro-2,2,4-trimethylpentane is expected to be a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
